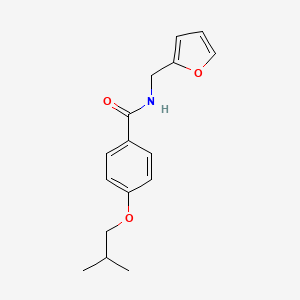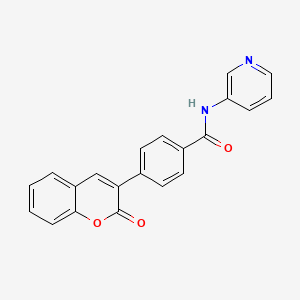![molecular formula C17H15N3O3 B5820213 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B5820213.png)
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide, also known as FPH1, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical and physiological effects have been well-documented.
作用机制
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide inhibits the activity of FAK by binding to its kinase domain and preventing its autophosphorylation. This leads to the inhibition of downstream signaling pathways that are essential for cancer cell migration and invasion. 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has also been found to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and physiological effects:
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has been shown to have several biochemical and physiological effects in addition to its anti-cancer properties. It has been found to inhibit angiogenesis, which is the process of forming new blood vessels that is crucial for tumor growth. 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various inflammatory diseases.
实验室实验的优点和局限性
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action and biochemical and physiological effects are well-documented. However, 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide also has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. Furthermore, 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide. One area of research is to further investigate its potential therapeutic applications in various types of cancer and inflammatory diseases. Another area of research is to optimize its synthesis method to achieve higher yields and purity. Furthermore, future studies may investigate the in vivo efficacy and safety of 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide to determine its potential as a clinical drug candidate.
In conclusion, 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide is a small molecule inhibitor that has shown promising results in various scientific research studies. Its mechanism of action and biochemical and physiological effects have been well-documented, and it has potential therapeutic applications in cancer and inflammatory diseases. Further research is needed to fully understand its potential and optimize its use in lab experiments and clinical applications.
合成方法
The synthesis of 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide involves the reaction of 4-cyanophenol with 3-(2-furyl)acryloyl chloride in the presence of triethylamine to form the intermediate 2-(4-cyanophenoxy)-3-(2-furyl)acryloyl chloride. This intermediate is then reacted with propanohydrazide in the presence of triethylamine to form 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide. The synthesis method of 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has been optimized to achieve high yields and purity.
科学研究应用
2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of the protein known as Focal Adhesion Kinase (FAK), which plays a crucial role in cancer cell migration and invasion. 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has been found to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, ovarian cancer, and pancreatic cancer. Furthermore, 2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
属性
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-13(23-16-8-6-14(12-18)7-9-16)17(21)20-19-10-2-4-15-5-3-11-22-15/h2-11,13H,1H3,(H,20,21)/b4-2+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDYWVLZTONTHL-UCBGLXEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CO1)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C=C/C1=CC=CO1)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)




![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)

![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)
